(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features multiple aromatic rings and heterocyclic components, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C33H23N5O3S |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H23N5O3S/c1-41-27-15-11-21(12-16-27)17-28-31(39)34-33-38(35-28)32(40)29(42-33)19-25-20-37(26-9-3-2-4-10-26)36-30(25)24-14-13-22-7-5-6-8-23(22)18-24/h2-16,18-20H,17H2,1H3/b29-19- |
InChI Key |
DFSJWRAEBQUKGX-CEUNXORHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)/SC3=NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction involving hydrazine derivatives and diketones.
Attachment of the Naphthalen-2-yl and Phenyl Groups: These groups are usually introduced via Friedel-Crafts acylation or alkylation reactions.
Final Coupling and Methoxybenzyl Substitution: The final step involves coupling the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolo[3,2-b][1,2,4]triazine core, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydro derivatives of the pyrazole or thiazolo[3,2-b][1,2,4]triazine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic structure that has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article will delve into the applications of this compound, focusing on its synthesis, biological properties, and potential therapeutic uses.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that may include cyclization and functionalization processes. Research has shown that derivatives of thiazoles and triazines can be synthesized using various methodologies, including:
- Condensation reactions : Combining different reactants to form the desired heterocyclic structure.
- Cyclization techniques : Utilizing catalysts to promote the formation of cyclic compounds.
- Functional group modifications : Introducing substituents like methoxybenzyl or naphthalenyl groups to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole and triazine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1,2,4-triazines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may also possess similar properties due to its structural features.
Antimicrobial Properties
The thiazole and triazine derivatives are recognized for their antimicrobial activities against a range of pathogens. In vitro studies have shown that these compounds can effectively inhibit bacterial growth and exhibit antifungal properties. The presence of the naphthalenyl and pyrazolyl substituents may further enhance these effects.
Anti-inflammatory Effects
There is growing evidence supporting the anti-inflammatory potential of thiazole-based compounds. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation. The specific compound's structure suggests it could similarly exert anti-inflammatory effects.
Case Study 1: Anticancer Evaluation
A study conducted by Arshad et al. investigated various 1,2,4-triazine derivatives for their anticancer properties. The results indicated that certain derivatives led to significant reductions in tumor cell viability in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, researchers synthesized a series of thiazole derivatives and evaluated their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that several compounds exhibited potent antimicrobial effects, leading to further exploration of their mechanisms of action .
Summary of Findings
The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione shows promise in various scientific applications due to its unique chemical structure:
| Application | Potential Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation |
| Antimicrobial | Effective against bacteria and fungi |
| Anti-inflammatory | Modulates inflammatory pathways |
Mechanism of Action
The mechanism of action of (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound’s aromatic and heterocyclic rings allow it to form π-π interactions, hydrogen bonds, and van der Waals forces with these targets, leading to inhibition or modulation of their activity. Specific pathways involved may include:
DNA Intercalation: Inserting between DNA base pairs, disrupting replication and transcription.
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access and catalysis.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:
Uniqueness
The uniqueness of (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs.
Biological Activity
The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anti-inflammatory, and anticancer activities based on recent studies.
Structure and Properties
The compound features a thiazolo-triazine core fused with a pyrazole and naphthalene moiety. Its structural complexity is indicative of its potential for diverse biological interactions. The presence of methoxy and benzyl groups may enhance lipophilicity and bioavailability.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant inhibition against various bacterial strains. In one study, synthesized pyrazolothienotriazine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be inferred from related pyrazole derivatives that have shown promising results in reducing inflammation markers such as TNF-α and IL-6. For example, a series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives displayed up to 85% inhibition of TNF-α at 10 µM concentration . Such findings suggest that our compound may also possess significant anti-inflammatory properties.
Anticancer Activity
Compounds with similar thiazolo-triazine frameworks have been evaluated for their anticancer activities. Notably, some derivatives showed IC50 values in the low micromolar range against various cancer cell lines. For instance, a related pyrazole derivative exhibited an IC50 of 0.07 µM against EGFR with significant antiproliferative effects on MCF-7 breast cancer cells . This indicates a potential avenue for further exploration regarding the anticancer efficacy of the compound .
Case Studies and Research Findings
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of thienopyrazole derivatives that were screened for antimicrobial activity. Among them, certain compounds showed high efficacy against fungal strains like Aspergillus niger and bacterial strains including Bacillus subtilis. The results indicated that modifications in the pyrazole ring significantly influenced biological activity .
Case Study 2: Anti-inflammatory Evaluation
In another investigation focusing on anti-inflammatory activity, several pyrazole derivatives were tested using the carrageenan-induced paw edema model in rats. The compounds were compared to indomethacin, a standard anti-inflammatory drug. Results indicated that some derivatives provided comparable or superior anti-inflammatory effects .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
